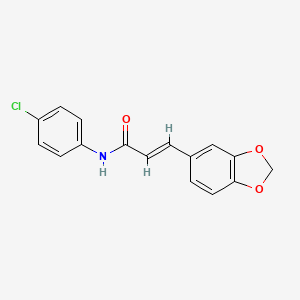

3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

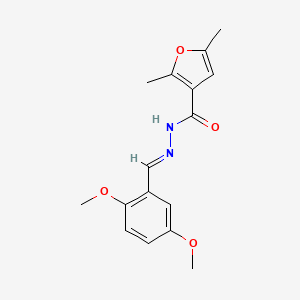

The compound “3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)acrylamide” is likely a complex organic molecule. It contains a benzodioxol group, a chlorophenyl group, and an acrylamide group . These groups are common in many organic compounds and have various properties and reactivities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxol group, chlorophenyl group, and acrylamide group would each contribute to the overall structure . The exact structure would depend on the specific orientations and connections of these groups .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its structure. The benzodioxol group, chlorophenyl group, and acrylamide group would each have different reactivities . Therefore, the compound could potentially undergo a variety of reactions depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the benzodioxol, chlorophenyl, and acrylamide groups would likely influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Applications

Ordered Polyamides Synthesis : Research by Ueda and Sugiyama (1994) explored the direct polycondensation of symmetric and nonsymmetric monomers, yielding ordered polyamides with inherent viscosities up to 0.30 dL/g. This method contributes to the development of novel polyamides with potential applications in materials science (Ueda & Sugiyama, 1994).

Controlled Radical Polymerization : Mori, Sutoh, and Endo (2005) synthesized homopolymers of a monosubstituted acrylamide by reversible addition−fragmentation chain transfer (RAFT) polymerization, achieving controlled molecular weight and low polydispersity. This research provides insights into precision polymer synthesis techniques (Mori, Sutoh, & Endo, 2005).

Biochemical and Material Modifications

- Graft Polymerization on Cellulose : Hong, Liu, and Sun (2009) investigated the UV-induced graft polymerization of acrylamide on cotton fabrics using benzophenone as a photo-initiator, demonstrating enhanced antibacterial properties after grafting. This work highlights the application of acrylamide derivatives in modifying natural fibers for functional textiles (Hong, Liu, & Sun, 2009).

Chemical Synthesis and Structural Analysis

- Benzoselenophenes Derivatives : Arsenyan, Paegle, and Belyakov (2013) developed methods for synthesizing derivatives of benzoselenophene, including acrylamino derivatives, contributing to the understanding of heterocyclic compound synthesis and their potential applications in drug development and materials science (Arsenyan, Paegle, & Belyakov, 2013).

Antimicrobial and Bioactive Compound Development

- Thiourea Derivatives Synthesis : Elmagd, Hemdan, Samy, and Youssef (2017) used a phenylthiosemicarbazide derivative as a precursor for synthesizing various heterocyclic compounds, demonstrating their antimicrobial activity. This research provides a foundation for the development of new antimicrobial agents based on acrylamide derivatives (Elmagd, Hemdan, Samy, & Youssef, 2017).

Eigenschaften

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c17-12-3-5-13(6-4-12)18-16(19)8-2-11-1-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYDAZIIVADRGL-KRXBUXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)